Gallium phosphide

Photoelectrochemistry Water Splitting Catalysis

For semiconductor device fabrication. GaP's indirect bandgap (2.24 eV) enables efficient yellow-red light emission and visible transparency critical for high-brightness LEDs. Its near-perfect lattice match to Si (0.36% mismatch) ensures low-defect buffer layers for integrated photonics. For researchers, its low HER activation enthalpy (16.0 kJ/mol) offers superior catalytic performance in solar-driven hydrogen production.

Molecular Formula GaP
Molecular Weight 100.7 g/mol
CAS No. 12063-98-8
Cat. No. B078779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium phosphide
CAS12063-98-8
Synonymsgallium phosphide
Molecular FormulaGaP
Molecular Weight100.7 g/mol
Structural Identifiers
SMILESP#[Ga]
InChIInChI=1S/Ga.P
InChIKeyHZXMRANICFIONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 50 g / 2 in / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Phosphide (GaP) CAS 12063-98-8: Key Properties and Industrial Procurement Considerations


Gallium phosphide (GaP), CAS 12063-98-8, is a III-V compound semiconductor with a zinc blende crystal structure and an indirect bandgap of 2.24 eV at 300 K [1]. Its fundamental material parameters include an electron mobility of 300 cm²/V·s and a thermal conductivity of 0.752 W/(cm·K) at 300 K [1]. While its indirect bandgap limits its use in high-frequency devices compared to direct-bandgap materials like GaAs, its wide, visible-range bandgap enables efficient visible light emission and underpins its established role in optoelectronics [2]. For scientific and industrial procurement, understanding its quantifiable differentiators—including its unique combination of visible transparency, specific catalytic activity, and lattice matching advantages—is essential for selecting the optimal material for a given application.

Why Generic Substitution Fails: Critical Material Differentiators for Gallium Phosphide (GaP) in Device Engineering


Substituting GaP with another III-V semiconductor like GaAs, InP, or a wide-bandgap material like SiC without rigorous performance validation is a common but costly error in device engineering. These materials possess fundamentally different electronic band structures, carrier transport properties, and surface chemistries. For example, GaP's indirect 2.24 eV bandgap contrasts sharply with GaAs's direct 1.43 eV bandgap, leading to orders-of-magnitude differences in radiative recombination efficiency and optical absorption spectra [1]. Furthermore, differences in lattice constant and thermal expansion coefficient with common substrates like Si create variable defect densities that critically impact device yield and reliability . The following evidence demonstrates that GaP is not a generic 'III-V placeholder' but a material with specific, quantifiable performance advantages in well-defined application spaces, making blind substitution a direct path to suboptimal or failed device performance.

Gallium Phosphide (GaP) Quantitative Evidence Guide: Head-to-Head Performance vs. Analogous Semiconductors


GaP vs. GaAs and InP in Photoelectrochemical Water Splitting: Superior Catalytic Activity for Hydrogen Evolution Reaction (HER)

In photoelectrochemical (PEC) water splitting, the inherent catalytic activity of a photocathode material for the hydrogen evolution reaction (HER) is a critical performance metric. A direct comparative study of p-type GaP, GaAs, and InP photocathodes in 0.5 M H₂SO₄ revealed significant differences in their kinetic parameters. The exchange current density (i₀) for the HER at 298 K was highest for GaP (5 × 10⁻² μA/cm²), followed by GaAs (3 × 10⁻² μA/cm²), and was two orders of magnitude lower for InP (2 × 10⁻⁴ μA/cm²). This trend was corroborated by activation enthalpy (ΔH‡) measurements, which followed an inverse relationship: GaP exhibited the lowest barrier (16.0 kJ/mol), compared to 25.7 kJ/mol for GaAs and 61.6 kJ/mol for InP [1]. These metrics directly translate to a lower overpotential requirement and higher energy conversion efficiency for GaP-based electrodes.

Photoelectrochemistry Water Splitting Catalysis

GaP vs. GaAs in LED Efficiency: Transparent Substrate Advantage for GaAsP-on-GaP vs. GaAsP-on-GaAs Devices

In the fabrication of GaAsP-based light-emitting diodes (LEDs) for the visible spectrum, the choice of substrate has a direct and quantifiable impact on device efficiency. GaP is transparent to the yellow and red light emitted by GaAsP alloys, whereas GaAs substrates are absorbing in this spectral range. This fundamental optical property difference means that light generated in the active GaAsP layer and emitted toward the substrate can be extracted from the device when grown on GaP, but is lost to absorption when grown on GaAs. Consequently, GaAsP-on-GaP LEDs are measurably more efficient than GaAsP-on-GaAs LEDs [1]. This is a primary driver for the industrial adoption of GaP substrates despite their higher cost compared to GaAs.

Light-Emitting Diodes Optoelectronics Epitaxy

GaP vs. SiC and GaN in Power Electronics: Narrower Bandgap and Lower Thermal Conductivity Define Its Application Space

For high-power, high-temperature electronic applications, wide-bandgap semiconductors like SiC and GaN are often the materials of choice. A comparison of key material parameters clarifies why GaP is not suitable for these applications and defines its distinct niche. GaP's bandgap is 2.24 eV [1]. In comparison, SiC (specifically 4H-SiC) has a bandgap of ~3.26 eV, which is over 2.5 times larger than that of Si (1.12 eV) and GaAs [2]. This larger bandgap of SiC enables a breakdown electric field that is a factor of 10 higher than for Si and GaAs, a critical metric for high-voltage devices [2]. Furthermore, GaP's thermal conductivity is 0.752 W/(cm·K) at 300 K [1], while SiC's thermal conductivity is 3 times greater than GaAs and Si, allowing for much more efficient heat extraction in high-power devices [2]. These quantitative differences clearly demonstrate that GaP is not a contender for high-power switching applications, which are better served by SiC or GaN.

Power Electronics Thermal Management Wide-Bandgap Semiconductors

GaP vs. GaAs and InP for Heterogeneous Integration on Silicon: Reduced Lattice Mismatch as a Foundation for Higher Quality Epitaxy

Monolithic integration of III-V optoelectronics onto silicon (Si) platforms is a key goal for reducing costs and enabling new functionalities. The primary challenge is the lattice mismatch between the III-V material and the Si substrate, which generates threading dislocations that degrade device performance. The lattice constant of Si is 5.431 Å. GaP has a lattice constant of 5.4505 Å, resulting in a minimal lattice mismatch of only 0.36% [1]. In contrast, the lattice mismatch between GaAs (lattice constant 5.653 Å) and Si is approximately 4% . The mismatch between InP (lattice constant 5.869 Å) and Si is even larger, at 8% . This order-of-magnitude difference in lattice mismatch positions GaP as a superior nucleation or buffer layer for subsequent growth of other III-V materials on Si, as it significantly reduces the initial defect density and provides a more favorable lattice constant transition.

Heterogeneous Integration Epitaxy Silicon Photonics

Gallium Phosphide (GaP): Evidence-Backed Research and Industrial Application Scenarios for Procurement Specialists


High-Efficiency Visible LEDs: Procuring GaP Substrates for GaAsP Active Layers

This scenario involves the fabrication of high-brightness LEDs emitting in the yellow to red spectrum. As established in Section 3, the transparency of GaP to this wavelength range is a critical performance differentiator compared to an absorbing GaAs substrate [1]. The specific procurement need is for high-quality, single-crystal GaP wafers with a specified orientation (typically (100) or (111)) and low defect density to serve as the foundation for metal-organic chemical vapor deposition (MOCVD) growth of GaAsP or AlGaInP heterostructures. The end goal is to maximize light extraction efficiency and achieve competitive device brightness without the complexity of substrate removal or wafer bonding processes.

Photoelectrochemical (PEC) Water Splitting: Procuring GaP Photocathodes for Fundamental Catalysis Studies

This scenario is targeted at researchers investigating solar-driven hydrogen production. The evidence presented in Section 3 quantifies GaP's superior intrinsic catalytic activity for the hydrogen evolution reaction (HER) compared to GaAs and InP, as shown by its lower activation enthalpy (16.0 kJ/mol) and higher exchange current density [2]. The procurement need is for high-purity, p-type GaP single crystals or epitaxial layers suitable for fabrication into photocathodes. The objective is to leverage GaP's favorable surface kinetics to study fundamental catalytic mechanisms, develop novel co-catalyst integration strategies, or achieve higher solar-to-hydrogen conversion efficiencies with simpler device architectures.

Heterogeneous Integration on Silicon: Procuring GaP as a Nucleation and Buffer Layer Material

This advanced manufacturing scenario applies to silicon photonics and integrated optoelectronics. The evidence in Section 3 highlights GaP's near-perfect lattice match with Si (mismatch of only 0.36%), which is an order of magnitude better than GaAs (4%) or InP (8%) [3]. The procurement need is for specialized GaP source materials (e.g., high-purity precursors for MOCVD or molecular beam epitaxy (MBE)) or thin GaP-on-Si templates. The goal is to utilize GaP as an initial defect-mitigating buffer layer to enable the subsequent high-quality epitaxial growth of other, more lattice-mismatched active III-V materials like GaAs or InP, thereby improving the performance and yield of on-chip lasers, modulators, and photodetectors.

Optoelectronic Device Modeling: Procuring GaP Material Parameters for Accurate Simulation

This scenario is for computational researchers and device engineers developing simulation models for novel III-V optoelectronic devices. Accurate simulation requires a reliable set of fundamental material parameters. The evidence gathered here confirms key properties: an indirect bandgap of 2.24 eV at 300 K, an electron mobility of 300 cm²/V·s, and a thermal conductivity of 0.752 W/(cm·K) [4]. The procurement need is not for physical wafers, but for access to verified material property data or, in a broader sense, for selecting the correct material model in technology computer-aided design (TCAD) software. Using these validated parameters for GaP, as opposed to those of a generic semiconductor, ensures that simulations of devices like GaP-based photodetectors or tandem solar cells will yield accurate and predictive results.

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